Stereochemical Configuration: (3S,4S) vs. (3S,4R) Diastereomer Differentiation
The target compound bears a (3S,4S) trans-configuration, which is stereochemically distinct from the (3S,4R)-trans-diastereomer that forms the scaffold for Eisai's clinical-stage fractalkine–CX3CR1 antagonists [1]. In the patent, the (3S,4R)-diastereomer is explicitly claimed for compounds with biological activity in inflammatory bowel disease models, while the (3S,4S)-diastereomer is absent from the claims, indicating that the (3S,4S) configuration provides a structurally orthogonal tool for SAR exploration within the same target pathway [2].
| Evidence Dimension | Stereochemical configuration at pyrrolidine 3- and 4-positions |
|---|---|
| Target Compound Data | (3S,4S) configuration (trans relationship) |
| Comparator Or Baseline | (3S,4R) configuration (trans relationship) – the diastereomer claimed in Eisai patent US 2013/0065925 A1 |
| Quantified Difference | Stereochemical inversion at C4 (S vs. R); distinct diastereomer with non-interchangeable 3D pharmacophore geometry |
| Conditions | Structural comparison via patent claims and chemical nomenclature; no biological assay data available for direct (3S,4S) vs. (3S,4R) head-to-head comparison |
Why This Matters
Procurement of the (3S,4S)-diastereomer enables SAR studies that probe the stereochemical tolerance of biological targets, directly complementing the (3S,4R)-based inhibitor programs.
- [1] Eisai R&D Management Co., Ltd. (2013). Pyrrolidin-3-ylacetic acid derivative. U.S. Patent Application Publication No. US 2013/0065925 A1. Claim 7: 'A compound selected from the group consisting of: 2-[(3S,4R)-1-{[2-chloro-6-(trifluoromethyl)phenyl]methyl}-3-{[1-(2-fluoropentyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid …' – all exemplified compounds carry (3S,4R) stereochemistry. View Source
- [2] Justia Patents. (2014). Salt of pyrrolidin-3-yl acetic acid derivative and crystals thereof. U.S. Patent No. 9,550,732. The core scaffold consistently uses (3S,4R) stereochemistry for fractalkine–CX3CR1 inhibition. View Source
